

A Preclinical Showdown: DSP-2230 (ANP-230) vs. Pregabalin in Pain Models

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Compound of Interest

Compound Name: DSP-2230

Cat. No.: B10818647

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For researchers and drug development professionals, the quest for more effective and safer analgesics is a perpetual challenge. This guide provides a detailed comparison of two notable compounds in the pain research landscape: **DSP-2230** (now known as ANP-230), a novel voltage-gated sodium channel blocker, and pregabalin, a well-established gabapentinoid. By examining their mechanisms of action, and preclinical efficacy in various pain models, this document aims to offer a clear, data-driven perspective on their potential as therapeutic agents.

At a Glance: Key Differences and Mechanisms of Action

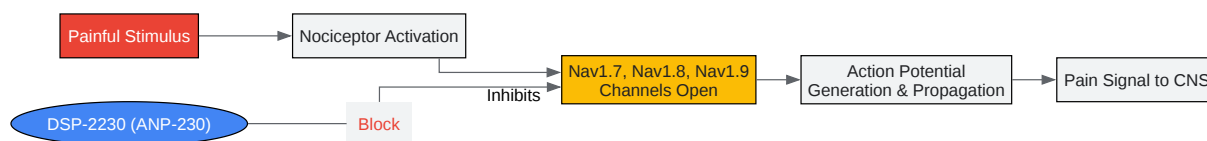
DSP-2230 (ANP-230) and pregabalin exert their analgesic effects through distinct molecular targets, a crucial factor influencing their efficacy and side-effect profiles.

DSP-2230 (ANP-230) is an orally active, potent inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly expressed in peripheral nociceptive neurons and play a critical role in the generation and propagation of pain signals. By blocking these channels, **DSP-2230** is designed to reduce neuronal hyperexcitability associated with chronic pain states.

Pregabalin, conversely, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). Its primary mechanism of action involves binding to the $\alpha 2\delta$ subunit of voltage-gated calcium channels in the central nervous system. This interaction reduces the influx of

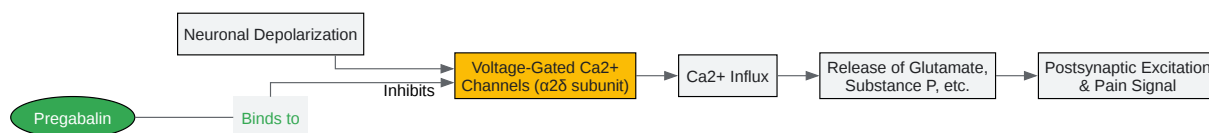
calcium into presynaptic terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, noradrenaline, and substance P.

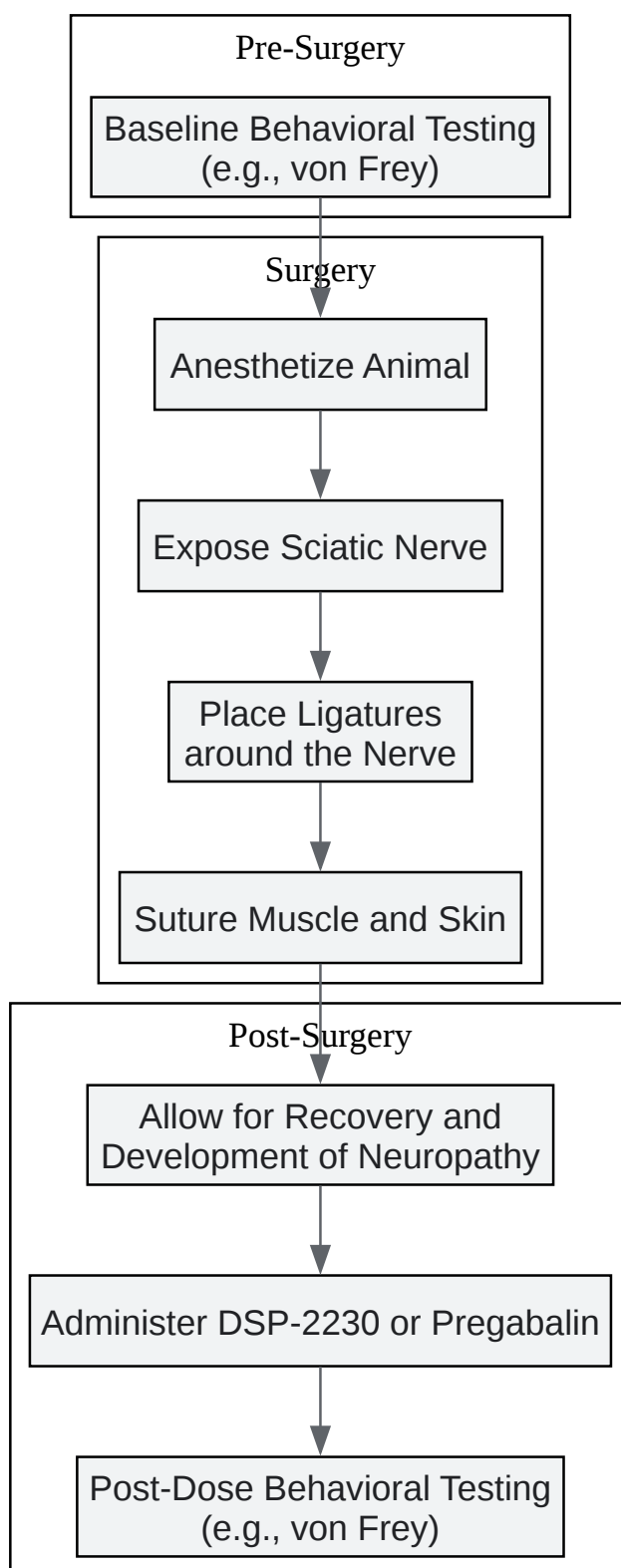
Mechanism of Action Signaling Pathways



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DSP-2230 (ANP-230) Mechanism of Action





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References

- 1. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
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